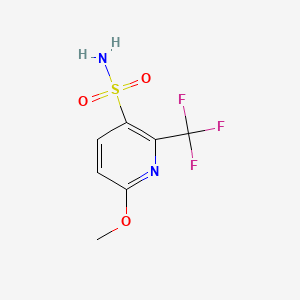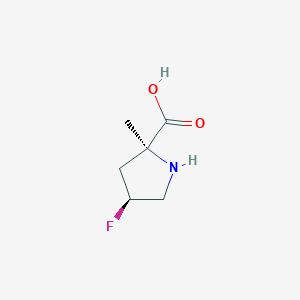
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. One common method involves the diastereoselective synthesis from commercially available starting materials, such as (2S,4S)-4-hydroxyproline . The key steps include protection of functional groups, fluorination, and subsequent deprotection to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods . These methods ensure the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream pathways .
Comparaison Avec Des Composés Similaires
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a fluorine atom.
(2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: An enantiomer with different stereochemistry at the 4-position.
(2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: Another enantiomer with different stereochemistry at both the 2- and 4-positions .
Uniqueness: The presence of the fluorine atom in (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxyl or non-fluorinated analogs. These properties make it a valuable compound in drug design and development.
Propriétés
Formule moléculaire |
C6H10FNO2 |
|---|---|
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c1-6(5(9)10)2-4(7)3-8-6/h4,8H,2-3H2,1H3,(H,9,10)/t4-,6-/m0/s1 |
Clé InChI |
MBLJERGWEJOQMZ-NJGYIYPDSA-N |
SMILES isomérique |
C[C@]1(C[C@@H](CN1)F)C(=O)O |
SMILES canonique |
CC1(CC(CN1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


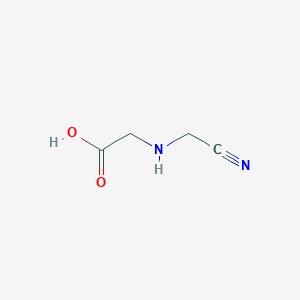
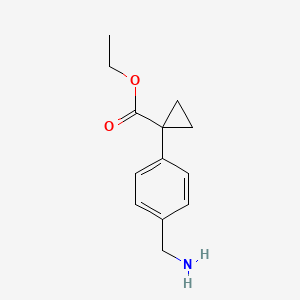

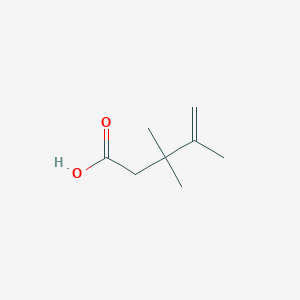
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
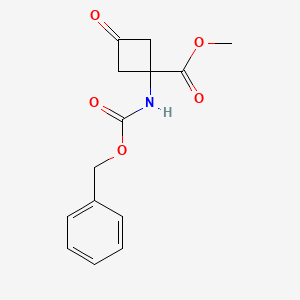
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
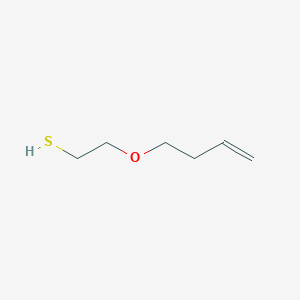
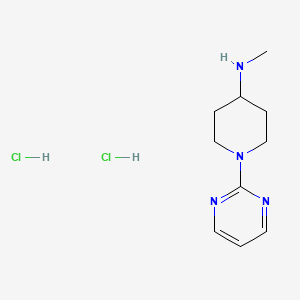
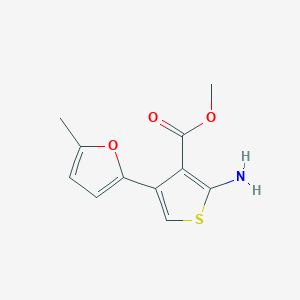
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)

